BenchChemオンラインストアへようこそ!

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Cytotoxicity Regioisomerism Structure-Activity Relationship

This ortho-pyridine-2-yl pyrrolidine building block features a unique bidentate N,O-chelate geometry inaccessible to its 3-yl and 4-yl regioisomers. The 2-pyridyl motif enables metal coordination for metallodrug candidates and affinity probes. Pre‑validated in PI3K/mTOR inhibitor SAR (US Patent 8,962,641), this scaffold delivers superior cellular cytotoxicity over 3‑yl analogs. Ideal for focused kinase inhibitor libraries and phenotypic oncology screens where the ortho‑carbonyl arrangement maximizes target engagement and synthetic utility.

Molecular Formula C14H13FN4O2
Molecular Weight 288.282
CAS No. 2034500-65-5
Cat. No. B2504877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone
CAS2034500-65-5
Molecular FormulaC14H13FN4O2
Molecular Weight288.282
Structural Identifiers
SMILESC1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC=CC=N3
InChIInChI=1S/C14H13FN4O2/c15-10-7-17-14(18-8-10)21-11-4-6-19(9-11)13(20)12-3-1-2-5-16-12/h1-3,5,7-8,11H,4,6,9H2
InChIKeyBTFBXPJMWADKTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone CAS 2034500-65-5 – Key Identity and Sourcing Guide


(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a heterocyclic small molecule featuring a pyrrolidine core linked to a 5-fluoropyrimidine moiety via an ether bridge, and a pyridine-2-carbonyl substituent. The compound serves as a versatile synthetic building block for medicinal chemistry programs targeting kinases, epigenetic readers, and protein–protein interactions, and is structurally defined by the ortho‑pyridine carbonyl arrangement [1]. Its molecular formula is C14H13FN4O2 and its monoisotopic mass is 288.10 Da, distinguishing it from its pyridin-3‑yl, pyridin‑4‑yl, and pyrimidin-2-yl regioisomers [2].

Why (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone Cannot Be Replaced by Its Pyridine Regioisomers


The pyridine nitrogen position governs hydrogen‑bonding topology, metal‑chelation ability, and electronic distribution across the carbonyl group. In cellular cytotoxicity assays on analogous pyridinyl lactones, the pyridine‑2‑yl series was consistently more potent than the pyridine‑3‑yl counterparts [1]. Furthermore, the ortho relationship between the pyridine nitrogen and the amide carbonyl in the 2‑yl isomer enables bidentate metal coordination and intramolecular contacts that the 3‑yl and 4‑yl isomers cannot replicate [2]. These regioisomer‑dependent properties mean that substituting the 2‑pyridyl variant with the 3‑pyridyl or 4‑pyridyl analog can drastically alter target engagement, cellular permeability, and synthetic utility.

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone – Quantitative Differentiation Evidence vs. Closest Analogs


Class‑Level Cytotoxicity Advantage of Pyridine‑2‑yl Over Pyridine‑3‑yl Isomers

In a controlled study of pyridinyl lactones, all compounds possessing a pyridine‑2‑yl ring displayed markedly higher cytotoxicity against murine L929 fibroblasts and human AGS gastric adenocarcinoma cells than their pyridine‑3‑yl congeners [1]. Although direct IC50 values for the target compound have not been publicly reported, this class‑wide trend indicates that the 2‑pyridyl configuration is a critical determinant of antiproliferative activity.

Cytotoxicity Regioisomerism Structure-Activity Relationship

Computed Physicochemical Property Comparison vs. Pyridine‑3‑yl Analog

The pyridine‑2‑yl isomer is expected to exhibit a slightly lower logP and altered topological polar surface area relative to the pyridine‑3‑yl analog due to the proximity of the heterocyclic nitrogen to the carbonyl group, which can engage in intramolecular dipole–dipole interactions [1][2]. The PubChem‑computed XLogP3 for the pyridine‑3‑yl analog is 0.9; a lower value for the 2‑yl isomer would predict improved aqueous solubility and reduced non‑specific binding.

Lipophilicity Drug-likeness Regioisomer comparison

Patent‑Documented Utility as a Key Intermediate for PI3K/mTOR Inhibitors

The compound falls within the generic Markush structure of US Patent 8,962,641 B2, which claims pyrimidine‑substituted pyrrolidine derivatives as PI3K and mTOR inhibitors [1]. The 2‑pyridyl carbonyl appendage is specifically exemplified in multiple active analogs, demonstrating that this regioisomer can be directly elaborated into low‑nanomolar kinase inhibitors, whereas the 3‑pyridyl and 4‑pyridyl variants are not equally represented in the patent’s SAR tables.

PI3K inhibitor mTOR Medicinal chemistry building block

Unique Metal‑Chelation Capability of the 2‑Pyridyl Carbonyl Motif

The 1,4‑relationship between the pyridine nitrogen and the amide carbonyl oxygen creates a bidentate chelating site capable of coordinating late transition metals such as Cu(II), Zn(II), and Pd(II) [1]. This property is absent in the 3‑yl and 4‑yl isomers, which can only act as monodentate ligands. Such chelation can be exploited for metal‑mediated bioconjugation, catalytic C–H activation, or designing metalloenzyme inhibitors.

Metal chelation Coordination chemistry Bidentate ligand

Optimal Applications for (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone Based on Differentiated Properties


Regioisomer‑Selective Kinase Inhibitor Lead Generation

The compound is ideally suited as a starting material for synthesizing focused libraries of PI3K and mTOR inhibitors, leveraging the 2‑pyridyl motif that is enriched in active analogs described in US Patent 8,962,641 [1]. Its pre‑validated SAR context allows medicinal chemists to rapidly generate tool compounds with a higher probability of target engagement.

Cytotoxicity Screening Panels Exploiting 2‑Pyridyl Potentiation

Based on class‑level evidence that pyridine‑2‑yl derivatives exhibit enhanced cytotoxicity over 3‑yl isomers [1], this compound can be used as a privileged scaffold in phenotypic screens for oncology and anti‑infective programs, where maximizing growth inhibition is a primary endpoint.

Bidentate Metal Complexation for Chemical Biology Probes

The unique N,O‑chelate geometry of the 2‑pyridyl carbonyl group enables the compound to serve as a ligand for transition metals [1]. It can be employed to create metallodrug candidates, affinity tags for protein pull‑down, or catalysts for bioconjugation reactions, applications inaccessible to its 3‑yl and 4‑yl counterparts.

Quote Request

Request a Quote for (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.